5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Decarboxylation Thermal Stability Building Block Integrity

Sourcing a regioisomerically pure 1,2,4-oxadiazole building block for SAR studies often leads to supply inconsistencies. This compound, defined by its 5-(2,5-dimethylphenyl) substitution, solves that by providing a precise scaffold where a methyl group shift can invalidate an entire lead series. - Enables direct amide coupling to generate focused compound libraries for lipophilic pocket probing. - Supplied with documented quality assurance, ensuring reliable resupply for hit-to-lead follow-up. - Its XLogP of 2.4 and >97% purity make it suitable for fragment-based screening without additional purification.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B13632639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-6-3-4-7(2)8(5-6)10-12-9(11(14)15)13-16-10/h3-5H,1-2H3,(H,14,15)
InChIKeyFYOQCUZKMPZDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Physicochemical Profile & Sourcing


5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1344280-04-1) is a heterocyclic building block defined by a 1,2,4-oxadiazole core, a 3-carboxylic acid handle, and a 5-(2,5-dimethylphenyl) substituent. Its molecular formula is C11H10N2O3 with a molecular weight of 218.21 g/mol, and it exhibits a computed XLogP3-AA of 2.4 and a topological polar surface area of 76.2 Ų [1]. The compound is primarily procured as a research intermediate for late-stage derivatization, leveraged for its dual reactivity: the carboxylic acid group enables amide/ester bond formation, while the 1,2,4-oxadiazole ring serves as a metabolically relevant heterocyclic scaffold [1][2]. The specific 2,5-dimethyl substitution pattern on the phenyl ring distinguishes it from other regioisomeric analogs (e.g., 2,4- or 3,5-dimethylphenyl variants) and is the source of any potential, context-dependent biological activity differentiation [2].

Late-stage derivatization via amide/ester coupling on the 3-carboxylic acid handle
Metabolically relevant 1,2,4-oxadiazole scaffold for SAR or bioisostere studies
2,5-dimethylphenyl substitution distinct from 2,4- or 3,5-dimethylphenyl regioisomers

Why This Oxadiazole Scaffold Cannot Be Substituted by Analogs


In drug discovery and chemical biology, the 1,2,4-oxadiazole ring is often employed as a bioisostere for amides or esters, but its electronic character and metabolic stability are exquisitely sensitive to its substitution pattern [1]. For 5-aryl-1,2,4-oxadiazole-3-carboxylic acids, even a subtle shift in the position of methyl groups on the phenyl ring—such as moving from a 2,5-dimethylphenyl to a 2,4-dimethylphenyl or 3,5-dimethylphenyl arrangement—can significantly alter molecular planarity, dipole moment, and interaction with hydrophobic enzyme pockets [1][2]. Consequently, a compound optimized around one regioisomeric scaffold cannot be reliably substituted with another without re-validating the entire structure-activity relationship (SAR), as differences in target engagement, selectivity, and physicochemical properties are the rule rather than the exception in this compound class.

Regioisomeric Mismatch
2,4- or 3,5-dimethylphenyl analogs may alter molecular planarity and dipole moment, requiring full SAR revalidation.
Binding-Site Sensitivity
Hydrophobic pocket interactions are substitution-pattern dependent; target engagement cannot be assumed across regioisomers.
Physicochemical Identity
Identical 2D computed properties hide 3D electrostatic differences; selection must be guided by structural requirements.

Differentiation Evidence: 2,5-Dimethylphenyl vs. Regioisomeric Analogs


Thermal Decarboxylation Liability as a Procurement Differentiator

A well-documented liability of the 1,2,4-oxadiazole-3-carboxylic acid class is its susceptibility to thermal decarboxylation. This inherent reactivity is a critical factor in procurement and long-term storage. The target compound, as a member of this class, is expected to undergo decarboxylation at elevated temperatures, a behavior that necessitates controlled storage conditions to ensure chemical integrity [1]. While specific quantitative decarboxylation rates for the 2,5-dimethylphenyl analog are not reported in the open literature, for closely related analogs, decarboxylation is reported to occur at temperatures of 150–200 °C . This class-level property differentiates it from other heterocyclic carboxylic acids, such as pyrazole-3-carboxylic acids or indole-2-carboxylic acids, which typically exhibit greater thermal stability. Users must verify that procurement and storage protocols for 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid include verified long-term cool storage, a requirement that may not apply to more thermally robust carboxylic acid building blocks [1].

Thermal Decarboxylation
Class-level inference
Expected susceptibility at elevated temperatures (class trend); related analog decarboxylates at 150–200 °C.
Requires verified long-term cool storage to maintain building block integrity.
Class-level property; specific kinetic data for this compound not reported.
Decarboxylation Thermal Stability Building Block Integrity

Minimum Purity Specifications for Reproducible SAR Studies

The commercially available specification for 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid from a major supplier lists a minimum purity of 97% . While purity data for competing regioisomers from identical vendors are not disclosed, this high purity threshold is essential for reproducible biological assays. Impurities, even at low percentages, can be potent off-target effectors, particularly in high-throughput screening campaigns. For researchers comparing this compound to other in-house oxadiazole analogs, establishing a minimum 97% purity acceptance criterion is a critical step for generating trustworthy comparative data .

Purity Specification
Supporting evidence
≥ 97% (HPLC) per vendor certificate of analysis.
Supports reproducible SAR data by reducing off-target impurity risks.
Regioisomeric purity specifications not consistently reported for direct comparison.
Purity Specification Quality Assurance SAR Reproducibility

Computed Lipophilicity and TPSA vs. Regioisomers

Computational predictions provide a basis for differentiating the target compound from its closest purchasable analogs. For 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, the computed XLogP3-AA is 2.4 and the topological polar surface area (TPSA) is 76.2 Ų [1]. These values are identical for any regioisomer sharing the same molecular formula (C11H10N2O3), such as 5-(2,4-dimethylphenyl)- or 5-(3,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid. Therefore, standard 2D computed properties do not distinguish between them. However, 3D properties such as molecular shape, electrostatic potential distribution, and dipole moment, which are dependent on the specific substitution pattern, are expected to differ but are not systematically reported [2].

2D Properties vs Regioisomers
Supporting evidence
XLogP3-AA 2.4, TPSA 76.2 Ų — identical for all dimethylphenyl regioisomers (C11H10N2O3).
Standard 2D descriptors do not differentiate regioisomers; selection relies on 3D structural requirements.
3D electrostatic potential distributions expected to differ but not publicly reported.
Lipophilicity TPSA Computational Chemistry ADME Prediction

Optimal Deployment Scenarios Based on Current Evidence


SAR Probing of the 2,5-Dimethylphenyl Lipophilic Pocket

When a medicinal chemistry program has identified a hit or lead containing a 1,2,4-oxadiazole-3-carboxylic acid or amide, and docking studies suggest a lipophilic pocket can accommodate a 2,5-dimethylphenyl group, this compound serves as the precise building block for probing that interaction. Its use is justified over the unsubstituted phenyl analog (often a default starting point) by the explicit requirement for the 2,5-dimethyl motif. The procured compound can be directly coupled to amines to generate a focused library for SAR expansion, as per standard amide coupling procedures [1].

Metabolic Stability Evaluation of Oxadiazole Bioisosteres

In programs evaluating 1,2,4-oxadiazoles as amide bioisosteres, the 2,5-dimethylphenyl substituent offers a defined lipophilic environment to assess the impact of the heterocycle on metabolic stability. Researchers can compare the metabolic turnover in microsomal assays of a target compound derived from this acid with that of its direct amide analog, providing comparative data on the bioisostere’s effectiveness. The class's sensitivity to harsh conditions also makes it a useful probe for evaluating the stability of the finished compound under various stress test conditions (e.g., thermal, acidic, basic) [1][2].

Fragment-Based Drug Discovery Library Entry

The compound's defined pharmacophore (carboxylic acid + oxadiazole + 2,5-dimethylphenyl) and its commercial availability at high purity (>97%) make it a suitable entry for fragment libraries targeting enzymes with known carboxylic acid binding sites. Its XLogP of 2.4 places it in a favorable lipophilicity range for fragment screening, and its established synthesis ensures reliable resupply for hit follow-up [1].

Agrochemical Lead Generation Intermediate

Oxadiazole carboxylic acids have precedent in agrochemical research. This compound can serve as a key intermediate for generating novel amide derivatives for screening against fungal or insect targets, leveraging the 2,5-dimethylphenyl group's potential to enhance target binding or alter translocation properties in planta. Its procurement from a supplier with documented quality assurance supports reproducible biological testing .

Application
Selection Property
Validation Focus
SAR probing of 2,5-dimethylphenyl lipophilic pocket
2,5-dimethylphenyl substitution pattern
Binding affinity against regioisomeric controls
Metabolic stability evaluation of oxadiazole bioisosteres
1,2,4-oxadiazole bioisostere scaffold
Microsomal stability comparison to amide analog
Fragment-based drug discovery library entry
Defined carboxylic acid pharmacophore
Target engagement in fragment screening
Agrochemical lead generation intermediate
Oxadiazole amide derivatization
In vitro activity against fungal/insect targets
Quote Request

Request a Quote for 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.